molecular formula C53H69FN8O13S B12366527 4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid

4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid

Cat. No.: B12366527
M. Wt: 1077.2 g/mol
InChI Key: BOAJXEFAPWTSFX-ROXLDNMXSA-N
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Description

The compound “4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route would depend on the availability of starting materials and the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimization of reaction conditions to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of bonds by the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As a component in the production of pharmaceuticals or other high-value chemicals.

Mechanism of Action

The mechanism of action of the compound would depend on its specific molecular structure and the biological targets it interacts with. This may involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with similar functional groups or structural motifs. Examples may include:

    Peptides: Short chains of amino acids with similar functional groups.

    Isoquinolines: Compounds with a similar core structure.

    Fluorophenyl derivatives: Compounds with a similar aromatic ring structure.

Uniqueness

The uniqueness of the compound may lie in its specific combination of functional groups and its potential applications in various fields. This may include improved efficacy, selectivity, or stability compared to similar compounds.

Properties

Molecular Formula

C53H69FN8O13S

Molecular Weight

1077.2 g/mol

IUPAC Name

4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid

InChI

InChI=1S/C53H69FN8O13S/c1-50(2,3)73-47(67)59-39(12-11-20-56-45(61-48(68)74-51(4,5)6)62-49(69)75-52(7,8)9)43(64)55-22-24-70-25-26-71-40-28-34-19-21-58-53(10,31-42(63)60-46-57-23-27-76-46)37(34)30-41(40)72-35-17-18-36(38(54)29-35)32-13-15-33(16-14-32)44(65)66/h13-18,23,27-30,39,58H,11-12,19-22,24-26,31H2,1-10H3,(H,55,64)(H,59,67)(H,65,66)(H,57,60,63)(H2,56,61,62,68,69)/t39-,53-/m1/s1

InChI Key

BOAJXEFAPWTSFX-ROXLDNMXSA-N

Isomeric SMILES

C[C@]1(C2=CC(=C(C=C2CCN1)OCCOCCNC(=O)[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)OC3=CC(=C(C=C3)C4=CC=C(C=C4)C(=O)O)F)CC(=O)NC5=NC=CS5

Canonical SMILES

CC1(C2=CC(=C(C=C2CCN1)OCCOCCNC(=O)C(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)OC3=CC(=C(C=C3)C4=CC=C(C=C4)C(=O)O)F)CC(=O)NC5=NC=CS5

Origin of Product

United States

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